5-Bromo-3-(4-bromoanilino)indol-2-one

IDO1 inhibition Immuno-oncology Enzyme assay

5-Bromo-3-(4-bromoanilino)indol-2-one (CAS 84919-41-5) is a synthetic indolin-2-one derivative featuring dual bromo substituents at the 5-position of the indole core and the para-position of the anilino ring. With a molecular formula of C14H8Br2N2O and a molecular weight of 380.03 g/mol , this compound is supplied as a research-grade chemical (typical purity ≥95%) and serves as a versatile scaffold for medicinal chemistry exploration.

Molecular Formula C14H8Br2N2O
Molecular Weight 380.03 g/mol
CAS No. 84919-41-5
Cat. No. B15433876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(4-bromoanilino)indol-2-one
CAS84919-41-5
Molecular FormulaC14H8Br2N2O
Molecular Weight380.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)Br
InChIInChI=1S/C14H8Br2N2O/c15-8-1-4-10(5-2-8)17-13-11-7-9(16)3-6-12(11)18-14(13)19/h1-7H,(H,17,18,19)
InChIKeyFEJNIVYMMLVZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(4-bromoanilino)indol-2-one (CAS 84919-41-5): A Dual-Bromo Indolin-2-one Scaffold for Targeted Inhibitor Development and Cellular Differentiation Research


5-Bromo-3-(4-bromoanilino)indol-2-one (CAS 84919-41-5) is a synthetic indolin-2-one derivative featuring dual bromo substituents at the 5-position of the indole core and the para-position of the anilino ring. With a molecular formula of C14H8Br2N2O and a molecular weight of 380.03 g/mol , this compound is supplied as a research-grade chemical (typical purity ≥95%) and serves as a versatile scaffold for medicinal chemistry exploration. Its structure positions it within a class of molecules investigated for inhibition of key therapeutic targets, including indoleamine 2,3-dioxygenase 1 (IDO1) and bromodomain-containing protein 4 (BRD4), as well as for inducing cellular differentiation .

5-Bromo-3-(4-bromoanilino)indol-2-one (CAS 84919-41-5): Why Structural Analogs Cannot Be Interchanged in Critical Assays


Within the indolin-2-one chemotype, subtle structural modifications profoundly alter target engagement and functional output. For instance, replacing the 4-bromoanilino moiety of this compound with a 4-methylanilino group, as in 5-Bromo-3-(4-methylanilino)indol-2-one (CAS 57743-26-7), results in a substantial shift in potency against certain targets . Similarly, the absence of the 5-bromo substituent, as in 3-(4-bromoanilino)indol-2-one (CAS 33829-00-4), eliminates a key pharmacophoric element, potentially reducing binding affinity and altering cellular effects . These structural distinctions dictate that generic substitution by a simpler or differently substituted analog is not scientifically valid. The specific dual-bromo substitution pattern of 5-Bromo-3-(4-bromoanilino)indol-2-one confers a unique profile of activity, selectivity, and physicochemical properties that must be verified experimentally, as demonstrated by the quantitative evidence below.

5-Bromo-3-(4-bromoanilino)indol-2-one (CAS 84919-41-5): Quantitative Head-to-Head Evidence Against Key Comparators


Comparative Potency Against IDO1: 5-Bromo-3-(4-bromoanilino)indol-2-one vs. 5-Bromo-3-(4-methylanilino)indol-2-one

Inhibition of recombinant human IDO1 was assessed using a cell-based assay. 5-Bromo-3-(4-bromoanilino)indol-2-one demonstrated an IC50 of 17 nM, whereas its closely related analog, 5-Bromo-3-(4-methylanilino)indol-2-one, exhibited an IC50 of 2,260 nM in a comparative assay format . This represents a >130-fold increase in potency conferred by the 4-bromoanilino substituent compared to the 4-methylanilino group.

IDO1 inhibition Immuno-oncology Enzyme assay

BRD4 Binding Affinity: 5-Bromo-3-(4-bromoanilino)indol-2-one vs. Optimized BRD4 Inhibitor Lead Compound

Binding affinity to the BRD4 bromodomain 1 (BD1) was quantified by isothermal titration calorimetry (ITC). 5-Bromo-3-(4-bromoanilino)indol-2-one exhibited a Kd of 1,910 nM, while a more optimized BRD4 inhibitor, compound 12j, demonstrated a BD1 IC50 of 19 nM . This indicates a 100-fold lower potency relative to a lead-optimized BRD4 inhibitor, establishing a clear performance benchmark for researchers assessing this compound's utility as a chemical probe or starting point for optimization.

BRD4 inhibition Epigenetics Cancer therapeutics

Soluble Guanylyl Cyclase Inhibition: Potency Profile Across Activation States

Inhibition of soluble guanylyl cyclase (sGC) was assessed under different enzyme states. 5-Bromo-3-(4-bromoanilino)indol-2-one exhibited an IC50 of 30 nM for basal sGC activity and 200 nM for NO-stimulated enzyme activity . This differential potency (a 6.7-fold shift) provides a specific inhibition profile that can be exploited in experimental designs requiring state-dependent enzyme modulation, distinguishing it from pan-inhibitors that show less variance across states.

Soluble guanylyl cyclase Cardiovascular research Enzyme inhibition

5-Bromo-3-(4-bromoanilino)indol-2-one (CAS 84919-41-5): Validated Application Scenarios Based on Quantitative Evidence


IDO1 Inhibitor Development: A Potent Starting Point for Immuno-Oncology Research

With a confirmed IC50 of 17 nM against human IDO1 in a cellular assay, 5-Bromo-3-(4-bromoanilino)indol-2-one serves as a potent starting scaffold for medicinal chemistry optimization aimed at developing next-generation IDO1 inhibitors for cancer immunotherapy. Researchers can leverage its >130-fold potency advantage over the 4-methylanilino analog to design focused structure-activity relationship (SAR) studies .

BRD4 Chemical Probe: A Moderate-Affinity Benchmark for Epigenetic Studies

The compound's Kd of 1,910 nM for BRD4 BD1 provides a well-defined, moderate-affinity probe suitable for target validation experiments or as a benchmark in high-throughput screening (HTS) campaigns. Its activity is 100-fold lower than optimized leads like compound 12j, allowing it to function as a comparative tool in assays designed to identify more potent BRD4 inhibitors .

Soluble Guanylyl Cyclase (sGC) State-Dependent Inhibition Studies

The compound's differential potency against basal (IC50 = 30 nM) and NO-stimulated (IC50 = 200 nM) sGC makes it a valuable reagent for dissecting the role of sGC in cardiovascular and neurological signaling pathways. Researchers can use this tool to probe the enzyme's function under different activation states in cell-based or tissue homogenate assays .

Cellular Differentiation Research: A Tool for Inducing Monocyte Lineage Commitment

Demonstrated activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage suggests utility as a research tool in cancer biology and dermatological research. This functional property supports its use in studying differentiation pathways and screening for novel anti-proliferative agents .

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